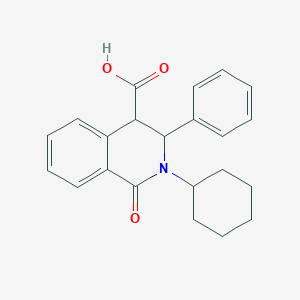

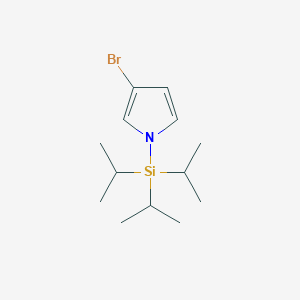

1-(1-(4-ブロモベンジル)-5-メチル-1H-1,2,3-トリアゾール-4-イル)-1-エタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

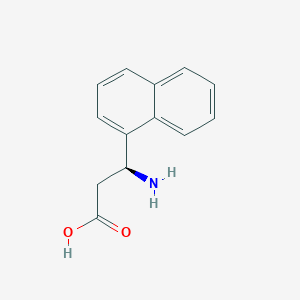

1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone, also known as 4-bromomethyl-5-methyl-1H-1,2,3-triazole-1-ethanone, is a synthetic compound with a wide range of applications in scientific research. It has been used in various fields of science, such as organic synthesis, medicinal chemistry, and biochemistry. This compound is widely used in the synthesis of various drugs, including antifungal agents, anti-inflammatory drugs, and anti-cancer drugs. In

科学的研究の応用

プロテオミクス研究

この化合物は、特にその構造と機能を対象とするタンパク質の大規模な研究であるプロテオミクスで使用されます。 これは、タンパク質相互作用と機能の研究において重要な1,2,3-トリアゾールにおける選択的合成と機能的置換に使用されます .

誘導体の合成

この化合物は、さまざまな誘導体の合成の前駆体として役立ちます。 これらの誘導体は、さまざまな化学的性質を示す可能性があり、薬物開発や化学研究におけるさまざまな物質を作成するために役立ちます.

脱ベンジル化研究

化学合成では、脱ベンジル化は重要な反応です。 この化合物は、脱ベンジル化を受ける能力について研究されており、これは医薬品用途のために分子の構造を修飾するために不可欠です.

分子構造分析

分子構造の理解は、新薬の開発に不可欠です。 この化合物の構造は、反応性と生物学的標的との相互作用を予測するために分析できます.

理論化学

この化合物は、分子の挙動を予測する計算とシミュレーションを実行するために理論化学で使用されます。 これには、結合長、結合角、電子特性に関する研究が含まれます.

化学教育

この化合物は、その興味深い化学的性質により、化学教育におけるさまざまな化学反応と合成技術を実証するための教育ツールとして使用できます.

材料科学

材料科学では、この化合物は、強度が向上したり、電気伝導率が変化したりするなどの特定の特性を持つ新しい材料を開発するために使用できます.

薬理学的研究

最後に、この化合物は薬理学的研究で潜在的な用途があります。 その誘導体は、特定の標的相互作用を持つ新しい薬剤を開発するために使用できます.

作用機序

Target of Action

The primary targets of the compound “1-(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone” are currently unknown. This compound is structurally similar to imidazole-containing compounds, which are known to exhibit a broad range of biological activities . .

Mode of Action

Based on its structural similarity to imidazole derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in bacterial growth, inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Bromine atoms are often used in drug design to increase the metabolic stability and permeability of a compound .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the bromobenzyl group might enhance the compound’s stability under physiological conditions .

生化学分析

Molecular Mechanism

At the molecular level, 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone exerts its effects through specific binding interactions with biomolecules. It is structurally similar to imidazole-containing compounds, which are known for their broad range of biological activities. This similarity allows the compound to inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to undergo nucleophilic substitution and oxidation reactions further contributes to its diverse biochemical activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under ambient conditions, but its activity may diminish over extended periods

Dosage Effects in Animal Models

The effects of 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without adverse reactions. At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific targets within cells to exert its effects.

Subcellular Localization

1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone exhibits distinct subcellular localization patterns. It is directed to specific compartments or organelles within cells, where it interacts with target biomolecules . This localization is influenced by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular localization of the compound is essential for its activity and function in biochemical processes.

特性

IUPAC Name |

1-[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAPHZQIEJZSOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

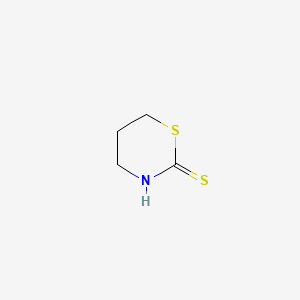

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101159487 |

Source

|

| Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-25-4 |

Source

|

| Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)

![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)